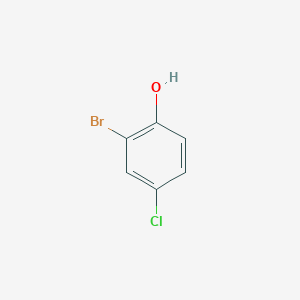

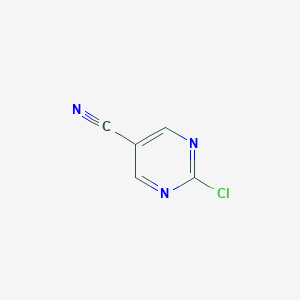

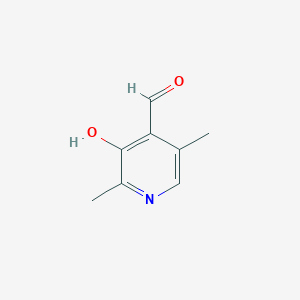

![molecular formula C12H8N4O2 B154718 2-(3-硝基苯基)咪唑并[1,2-a]嘧啶 CAS No. 134044-50-1](/img/structure/B154718.png)

2-(3-硝基苯基)咪唑并[1,2-a]嘧啶

描述

The compound 2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine is a heterocyclic molecule that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry. The imidazo[1,2-a]pyrimidine scaffold is a core structure in many pharmacologically active molecules and is known for its versatility in chemical reactions, allowing for the synthesis of a wide range of derivatives with various functional groups .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidines can be achieved through various methods. One approach involves the reaction of 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones with triethylamine to yield imidazo[1,2-a]pyridines . Another method includes the reductive alkylation of 2-chloromethyl-3-nitroimidazo[1,2-a]pyrimidine under phase-transfer catalysis conditions, leading to C-alkylated derivatives . Additionally, the iron(III)-catalyzed cascade reaction between nitroolefins and 2-aminopyridines has been used for the synthesis of imidazo[1,2-a]pyridines, which can be further transformed into drugs like zolimidine . Optically active imidazo[1,2-a]pyrimidines have also been synthesized from reactions with (L)-α-amino acids .

Molecular Structure Analysis

X-ray structural investigations have been conducted on related compounds such as 2-phenylimidazo[1,2-a]pyridine and its salts. These studies reveal that the insertion of a nitro group does not fundamentally change the geometry of the molecule but does induce changes in electron density distribution . Such modifications can influence the physical properties and reactivity of the molecule.

Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines exhibit a range of chemical behaviors. For instance, 3-nitroso-2-phenylimidazo[1,2-a]pyridines and -pyrimidines can undergo deoxygenation and thermal ring-closure reactions . Additionally, functionalization strategies for 2-chloro-3-nitroimidazo[1,2-a]pyridine have been explored, including Suzuki–Miyaura cross-coupling and nucleophilic aromatic substitutions . The synthesis of pyrrolo-imidazo[1,2-a]pyridine scaffolds has been achieved through sequential coupling and reductive annulation, demonstrating the compound's versatility in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyrimidines are influenced by their molecular structure. The presence of a nitro group and other substituents can affect the molecule's electron distribution, polarity, and reactivity. For example, the iron(II)-catalyzed denitration reaction has been used to synthesize 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives, highlighting the role of functional groups in determining the properties of the final products . Chemical-genetic profiling has shown that imidazo[1,2-a]pyridines and -pyrimidines target essential cellular processes, with subtle structural differences leading to distinct mechanisms of action .

科学研究应用

化学基因组学分析

- 应用:咪唑并[1,2-a]嘧啶,包括 2-(3-硝基苯基)咪唑并[1,2-a]嘧啶等化合物,已被用于通过靶向必需的、保守的细胞过程来了解细胞生理。在酵母中,这些化合物表现出不同的作用机制,影响线粒体功能或充当 DNA 毒物。这表明它们在确定哺乳动物细胞中的作用机制和探索构效关系方面的潜力 (Yu et al., 2008)。

抗肿瘤活性

- 应用:咪唑并[1,2-a]嘧啶的衍生物已被合成,具有抗肿瘤(抗癌)特性。这些化合物对癌细胞系表现出不同程度的活性,表明它们在癌症治疗中的潜力 (Abdel-Hafez, 2007)。

新型骨架的开发

- 应用:咪唑并[1,2-a]嘧啶已被用于开发新的化学骨架,例如吡咯并-咪唑并[1,2-a]吡啶,在合成各种分子库中具有潜在应用。这些骨架已被发现对癌细胞系具有抗增殖活性,突出了它们在药物发现中的重要性 (Zhang et al., 2019)。

光学和荧光性质

- 应用:咪唑并[1,2-a]嘧啶及其衍生物因其荧光特性而被研究,使其成为用作生物标记和光化学传感器的潜在候选者。羟甲基等取代基的存在可以增强荧光强度,扩大其在生物成像和诊断中的应用 (Velázquez-Olvera et al., 2012)。

合成方法

- 应用:咪唑并[1,2-a]嘧啶的合成涉及多种化学合成方法,包括多组分反应、缩合反应和分子内环化。由于其在药物化学中的广泛应用,这些方法有助于开发新的化学合成策略和药物开发 (Goel et al., 2015)。

作用机制

Target of Action

Imidazo[1,2-a]pyridine derivatives, a closely related class of compounds, have been shown to exhibit a broad spectrum of pharmacological activities .

Mode of Action

It is known that imidazo[1,2-a]pyridine derivatives can interact with various biological targets through covalent bonding . The nitrophenyl group in the compound may also play a role in its interaction with its targets .

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been reported to have anticancer activity, suggesting they may affect pathways related to cell proliferation and apoptosis .

Pharmacokinetics

Imidazo[1,2-a]pyridine derivatives have been reported to have good bioavailability .

Result of Action

Imidazo[1,2-a]pyridine derivatives have been reported to have anticancer activity, suggesting they may induce cell death or inhibit cell proliferation .

属性

IUPAC Name |

2-(3-nitrophenyl)imidazo[1,2-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O2/c17-16(18)10-4-1-3-9(7-10)11-8-15-6-2-5-13-12(15)14-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANQVNBDLIKNGOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN3C=CC=NC3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363052 | |

| Record name | 2-(3-nitrophenyl)imidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine | |

CAS RN |

134044-50-1 | |

| Record name | 2-(3-nitrophenyl)imidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

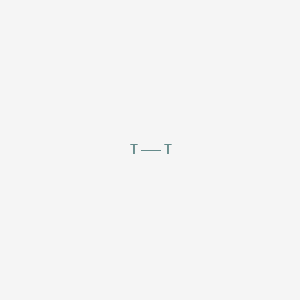

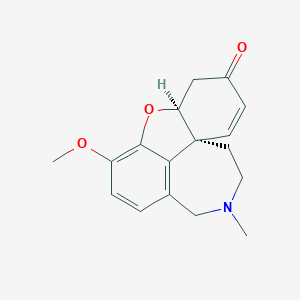

![(8R,9S,13S,14S)-13-methyl-3-trimethylsilyloxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B154641.png)

![Dodecanoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester](/img/structure/B154643.png)